4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloro group at the 4th position, two methyl groups at the 2nd and 3rd positions, and a trifluoromethyl group at the 6th position. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with suitable reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of hypervalent iodine (III) carboxylates as alkylating agents has also been explored for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various halogen-substituted quinolines .
Scientific Research Applications
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(trifluoromethyl)quinoline: Similar in structure but with an additional chloro group at the 6th position.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H9ClF3N |
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Molecular Weight |
259.65 g/mol |
IUPAC Name |
4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-4-3-8(12(14,15)16)5-9(10)11(6)13/h3-5H,1-2H3 |
InChI Key |
JXJLAOZSBFFRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C |
Origin of Product |
United States |
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